(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol
Description
(Z)-2-Chloro-2-(4-ethoxyphenyl)ethenol is a chlorinated ethenol derivative featuring a 4-ethoxyphenyl substituent and a Z-configuration at the double bond. The Z-stereochemistry is critical for its molecular geometry, influencing intermolecular interactions such as hydrogen bonding and crystal packing. Such compounds are often intermediates in synthesizing heterocyclic frameworks, which are valuable in medicinal and agrochemical research .
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-7,12H,2H2,1H3/b10-7- |
InChI Key |
HBUDMONMFFCMQY-YFHOEESVSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C/O)/Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol typically involves the reaction of 4-ethoxybenzaldehyde with chloroacetaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity for the Z-isomer. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products
Oxidation: 2-chloro-2-(4-ethoxyphenyl)ethanone
Reduction: 2-chloro-2-(4-ethoxyphenyl)ethanol
Substitution: 2-amino-2-(4-ethoxyphenyl)ethenol or 2-thio-2-(4-ethoxyphenyl)ethenol
Scientific Research Applications
(Z)-2-chloro-2-(4-ethoxyphenyl)ethenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol with structurally or functionally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity and Stability The 4-ethoxyphenyl group in the target compound donates electron density via resonance, contrasting with electron-withdrawing groups (e.g., -Cl or -CO-) in analogs like the chlorobenzoyl derivative . This difference may enhance nucleophilic reactivity at the ethenol moiety. Z-Configuration: In hydrazinylidene analogs (e.g., ), the Z-configuration enables intramolecular hydrogen bonding (N–H⋯O), stabilizing planar geometries and promoting helical supramolecular architectures. Similar interactions are anticipated in (Z)-2-chloro-2-(4-ethoxyphenyl)ethenol.
Physicochemical Properties Lipophilicity: Etofenprox, with a 4-ethoxyphenyl group and ether linkages, exhibits high log Kow (5.9), favoring bioaccumulation . While the target compound lacks a benzyl ether, its ethoxy group may confer moderate hydrophobicity. Hydrogen Bonding: Hydrazinylidene derivatives (e.g., ) form N–H⋯O bonds critical for crystal packing. Replacement of hydrazinylidene with ethenol in the target compound may shift H-bonding motifs to O–H⋯Cl or O–H⋯O interactions.
Synthetic Utility Hydrazinylidene chlorides (e.g., ) are precursors to spiroheterocycles via annulation reactions. The target compound’s ethenol group could serve as a Michael acceptor or participate in cycloadditions for oxazole or pyran synthesis. benzyl ether) likely alter mode of action.
Crystallographic Behavior
- Steric effects from substituents (e.g., 4-methylphenyl in vs. 4-methoxyphenyl in ) influence dihedral angles between aromatic rings. The 4-ethoxyphenyl group’s bulk may similarly affect the target compound’s crystal lattice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
